Isopropyl 2-(3-oxo-2-piperazinyl)acetate
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Overview
Description
Preparation Methods
The synthesis of Isopropyl 2-(3-oxo-2-piperazinyl)acetate typically involves the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Isopropyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moiety. Reagents such as sodium hydroxide or alkyl halides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
Isopropyl 2-(3-oxo-2-piperazinyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is utilized in proteomics research to study protein interactions and functions. It can be used to label or modify proteins for various analytical techniques.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological pathways and its potential as a drug candidate.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. In proteomics research, it may bind to proteins and alter their structure or function, facilitating the study of protein-protein interactions. The exact molecular targets and pathways depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Isopropyl 2-(3-oxo-2-piperazinyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-oxo-2-piperazinyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group. It may have different reactivity and applications.
Methyl 2-(3-oxo-2-piperazinyl)acetate: Contains a methyl group, leading to variations in physical and chemical properties.
Butyl 2-(3-oxo-2-piperazinyl)acetate: The butyl group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific ester group, which can affect its reactivity and interactions in various applications .
Properties
IUPAC Name |
propan-2-yl 2-(3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)14-8(12)5-7-9(13)11-4-3-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZNRWHYSVZXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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